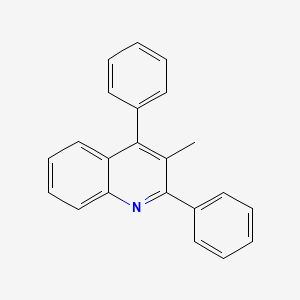

3-Methyl-2,4-diphenylquinoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

10266-13-4 |

|---|---|

分子式 |

C22H17N |

分子量 |

295.4 g/mol |

IUPAC 名称 |

3-methyl-2,4-diphenylquinoline |

InChI |

InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)23-22(16)18-12-6-3-7-13-18/h2-15H,1H3 |

InChI 键 |

DRCHDRCADVTBLQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

Synthetic Methodologies for 3 Methyl 2,4 Diphenylquinoline and Analogous Frameworks

Classical and Contemporary Synthetic Approaches

The construction of the quinoline (B57606) ring system has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods can be broadly categorized as classical, often named after their discoverers, and contemporary, which frequently employ advanced catalytic systems to improve efficiency, selectivity, and environmental sustainability. bohrium.comijfans.orgnih.gov

Friedländer Condensation Reactions for Quinoline Scaffolds

The Friedländer annulation is a fundamental and widely utilized method for synthesizing quinolines. researchgate.netwikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. derpharmachemica.comwikipedia.orgorganic-chemistry.org The process is generally catalyzed by acids or bases and proceeds through a condensation followed by a cyclodehydration reaction. derpharmachemica.comresearchgate.netorganic-chemistry.org

The reaction mechanism can proceed via two primary pathways. One involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. wikipedia.orgcdnsciencepub.com The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.orgcdnsciencepub.com The specific mechanism can be influenced by the reaction conditions and the nature of the substrates. researchgate.net

A variety of catalysts have been employed to facilitate the Friedländer synthesis, including traditional acid catalysts like p-toluenesulfonic acid and sulfuric acid, as well as Lewis acids. derpharmachemica.comwikipedia.orgorganic-chemistry.org More contemporary approaches have utilized a range of catalysts to improve yields and reaction conditions. For instance, Hβ zeolite has been used as a catalyst for the solvent-free condensation of 2-aminobenzophenone (B122507) and acetophenone (B1666503). In one study, this method achieved an 83% yield when scaled to 50 mmol. Other modern catalysts include ionic liquids, metal-organic frameworks, and nanocatalysts, which often allow for milder reaction conditions and improved sustainability. nih.govresearchgate.net For example, indium(III) triflate has been identified as a highly effective catalyst for the reaction between 2-aminobenzophenones and various carbonyl compounds, yielding quinolines in the range of 75–92%. rsc.org A domino nitro reduction-Friedländer heterocyclization has also been developed, allowing for the in situ generation of the required 2-aminoaryl carbonyl compound from its corresponding nitro derivative. semanticscholar.orgmdpi.com

| Reactants | Catalyst/Conditions | Product | Yield |

| 2-Aminobenzophenone, Acetophenone | Hβ zeolite, 130°C, 24h, solvent-free | 3-Methyl-2,4-diphenylquinoline | 83% |

| 2-Aminobenzophenone, Ethyl acetoacetate | In(OTf)3, solvent-free | Functionalized quinolines | 75-92% |

| 2-Nitrobenzaldehydes, Active methylene (B1212753) compounds | Fe/AcOH | Substituted quinolines | High yields |

Multi-Component Coupling (MCC) Strategies

Multi-component coupling reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are highly atom-economical and offer a streamlined approach to synthesizing diverse libraries of compounds, including quinoline derivatives. chemrevlett.comresearchgate.net

The A3 coupling reaction, involving an amine, an aldehyde, and an alkyne, is a well-established method for the synthesis of propargylamines. scispace.comresearchgate.net These propargylamine (B41283) intermediates can then undergo further transformations, such as cyclization, to yield various heterocyclic structures, including quinolines. scispace.comencyclopedia.pub In the context of quinoline synthesis, the A3 coupling is typically followed by a cyclization step, which can be promoted by an acid catalyst. researchgate.net

For example, a series of 2,4-diphenylquinolines have been synthesized through an A3 coupling reaction of arylamines, substituted benzaldehydes, and phenylacetylene (B144264) under microwave irradiation in the presence of molecular iodine in glacial acetic acid, affording the desired products in good yields (40-65%). researchgate.net Iron(III) chloride has also been shown to be an effective and inexpensive catalyst for this transformation, with as little as 1 mol% of FeCl3 being sufficient to catalyze the reaction under solvent-free microwave conditions, yielding 2,4-diphenylquinoline (B373748) in 91% yield. scispace.com The proposed mechanism involves the formation of a propargylamine intermediate, which, in the presence of a Lewis acid, undergoes cyclization to form the quinoline ring. scispace.com

| Catalyst | Conditions | Product | Yield |

| Molecular iodine/Glacial acetic acid | Microwave irradiation | 2,4-Diphenylquinolines | 40-65% |

| FeCl3 (1 mol%) | Microwave irradiation, solvent-free | 2,4-Diphenylquinoline | 91% |

Copper catalysts have been extensively used to facilitate the synthesis of quinolines via A3 coupling reactions. chemrevlett.comrsc.orgresearchgate.net These reactions offer a direct route to substituted quinolines from readily available starting materials. The first report of a copper-catalyzed three-component reaction for the synthesis of 2,4-disubstituted quinolines involved the use of copper(I) chloride in refluxing tetrahydrofuran. chemrevlett.com

A one-pot synthesis of this compound has been achieved with 82% efficiency by reacting benzaldehyde, p-toluidine, and 1-ethynylbenzene in the presence of copper(I) iodide and an ionic liquid. The mechanism is thought to involve the formation of a copper-acetylide intermediate, which facilitates the insertion of the alkyne into the C-H bond of the amine, leading to subsequent cyclization and dehydrogenation to form the quinoline ring. In some cases, a bimetallic system, such as copper and gold, is employed to enhance the reaction's efficiency. rsc.org For instance, a combination of AuCl3 and CuBr has been used to synthesize substituted quinolines from aryl aldehydes, aryl amines, and terminal aryl acetylenes in methanol (B129727). rsc.org It has been noted that while a single gold catalyst can effect the transformation, the reaction is significantly slower and gives lower yields. rsc.org

| Catalyst(s) | Reactants | Product | Yield |

| CuI / Ionic Liquid | Benzaldehyde, p-toluidine, 1-ethynylbenzene | This compound | 82% |

| AuCl3 / CuBr | Aryl aldehydes, Aryl amines, Terminal aryl acetylenes | Substituted quinolines | 48-87% |

Ring-Contraction Transformations of Heterocyclic Precursors

Ring-contraction reactions provide an alternative and sometimes unconventional route to quinoline scaffolds from larger heterocyclic systems. These transformations involve the rearrangement of the molecular framework, often induced by specific reagents or reaction conditions, to yield the more stable quinoline ring.

An interesting and efficient synthesis of 2,4-diphenylquinoline has been reported through a halogenation-induced ring contraction of 2,4-diphenyl-3H-1-benzazepine. researchgate.net When the benzazepine precursor was treated with N-bromosuccinimide (NBS), an unexpected ring-contraction occurred, leading to the formation of 2,4-diphenylquinoline in high yield. researchgate.net Mechanistic studies using isotopically labeled benzazepines and DFT calculations have provided strong evidence for a mechanism involving a reactive dibromomethyl cation intermediate. researchgate.net In a related transformation, the oxidation of 2,4-diphenyl-3H-1-benzazepine with selenium dioxide also resulted in a ring-contraction to produce 2,4-diphenylquinoline, along with this compound as a minor product. researchgate.net

| Precursor | Reagent | Product(s) |

| 2,4-Diphenyl-3H-1-benzazepine | N-Bromosuccinimide (NBS) | 2,4-Diphenylquinoline |

| 2,4-Diphenyl-3H-1-benzazepine | Selenium Dioxide (SeO2) | 2,4-Diphenylquinoline, this compound |

Oxidative Ring Contractions (e.g., via SeO2)

Oxidative ring contraction serves as a method for synthesizing quinoline derivatives from larger ring systems. Selenium dioxide (SeO2) is a notable reagent in this context. While direct examples for this compound are not prevalent, the principle can be seen in the transformation of analogous heterocyclic structures. For instance, SeO2 has been used to effect the oxidative ring contraction of selenochromenes and thiochromenes to produce substituted benzo[b]selenophenes and the corresponding sulfur analogues. thieme-connect.de This reagent is known for its ability to oxidize methylene groups adjacent to a carbonyl group to afford α-diketones. nih.gov It has also been employed in the regioselective allylic hydroxylation of olefins. nih.gov The application of selenium dioxide in converting 3H-1-benzazepines into quinoline derivatives further demonstrates its utility in ring contraction reactions. kisti.re.krtandfonline.com Although SeO2 is effective, its toxicity necessitates careful handling and its use is often reserved for situations where it offers unique reactivity compared to other methods. nih.gov

Transition Metal-Catalyzed C-H Activation Processes

Transition metal-catalyzed C-H activation has become a powerful tool for the efficient synthesis of complex molecules like quinolines. acs.orgthieme-connect.comacs.orgnih.gov This approach allows for the direct functionalization of C-H bonds, which is highly atom- and step-economical. snnu.edu.cn

Cobalt(III)-Catalyzed Amide-Alkyne Couplings

Earth-abundant and environmentally friendly cobalt catalysts have gained prominence in C-H activation reactions. snnu.edu.cnacs.org Specifically, Co(III) complexes can catalyze the redox-neutral coupling of arenes (like acetanilides) and alkynes to form quinolines, with water as the only byproduct. snnu.edu.cnacs.org In this process, an N-H amide acts as an electrophilic directing group. snnu.edu.cn The reaction proceeds through a cobalt-mediated C-H bond activation of the acetanilide (B955) to form a six-membered metallacycle. snnu.edu.cn Subsequent coordination and migratory insertion of the alkyne, followed by intramolecular cyclization and dehydration, yields the quinoline product. snnu.edu.cn This method has been shown to be effective for a range of substituted acetanilides and alkynes, including diphenylacetylene, affording the corresponding quinolines in good yields. snnu.edu.cnnih.gov

A plausible reaction mechanism involves the following steps:

Generation of an active cationic Co(III) catalyst.

C-H bond activation of the acetanilide to form a cobaltacyclic intermediate.

Coordination and migratory insertion of the alkyne.

Intramolecular migratory insertion into the carbonyl group.

Protonolysis and dehydration to release the final quinoline product and regenerate the catalyst. snnu.edu.cn

Manganese(III)-Promoted Annulations

Manganese(III) acetate (B1210297) is a mild, one-electron oxidant that can promote radical processes to construct polysubstituted quinolines. nih.govacs.org It is particularly useful in oxidative annulation reactions. For example, it mediates the one-pot condensation and oxidative annulation of 2-alkynylanilines with 1,3-dicarbonyl compounds to yield substituted quinolines. researchgate.net This method is advantageous due to its mild reaction conditions and short reaction times. researchgate.net Manganese(III) acetate has also been successfully used in the synthesis of quinolone derivatives that are mimics of natural products like (±)-araliopsine. mdpi.com The mechanism of these reactions generally involves a single electron transfer from the substrate to the manganese(III) center, initiating a radical cyclization process. mdpi.com

Photochemical Synthesis Routes (e.g., Irradiation of Alkenimines)

Photochemical methods offer an alternative pathway for the synthesis of quinolines under mild conditions. One such approach involves the irradiation of 3-amino-2-halo-2-alkenimines. unirioja.es The irradiation of these precursors in a suitable solvent, such as tetrahydrofuran, can lead to the formation of 3-haloquinolines in quantitative yields. unirioja.es For instance, the ultraviolet irradiation of 3-(p-tolylamino)-2-chloro-1,3-diphenyl-2-alkenimine results in the formation of the corresponding 3-chloroquinoline. unirioja.es This method's efficiency can be influenced by the solvent and the nature of the halogen substituent. unirioja.es More broadly, photochemical dearomative cycloadditions of quinolines with alkenes have emerged as a powerful strategy for rapidly generating molecular complexity and three-dimensional structures. rsc.orgresearchgate.net Continuous flow photochemical processes have also been developed, allowing for scalable synthesis of quinolines with high throughput. vapourtec.com

Triflic Anhydride (B1165640) (Tf2O)-Promoted Cyclization Methods

Triflic anhydride (Tf2O) is a powerful reagent that can promote the cyclization of various substrates to form quinoline scaffolds. It is often used to activate amides, making them more electrophilic. nih.gov A metal-free, single-step synthesis of functionalized quinolines involves the Tf2O-mediated activation of amides in the presence of pyridine (B92270), which then react with alkynes. nih.gov This method is noted for its high efficiency, regioselectivity, and broad substrate tolerance. nih.gov Another application is the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride to produce polysubstituted quinolin-2(1H)-ones under mild conditions. researchgate.netorganic-chemistry.org Triflic anhydride can also be used to activate quinoline-N-oxides, making them susceptible to nucleophilic attack for the synthesis of functionalized quinolines like quinoline-2-thiones. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to quinoline synthesis is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comnumberanalytics.comnih.gov Key principles include waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. ijpsjournal.comresearchgate.net

Traditional methods for quinoline synthesis often involve hazardous reagents, harsh conditions, and long reaction times. nih.gov Green approaches seek to overcome these drawbacks by employing strategies such as:

Use of Greener Solvents: Utilizing environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.nettandfonline.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reactions, reduce energy consumption, and minimize waste generation. ijpsjournal.comtandfonline.com

Catalysis: Employing catalysts, especially those based on abundant and non-toxic metals, reduces the need for stoichiometric reagents. researchgate.net The use of heterogeneous or recyclable catalysts further enhances the sustainability of the process. numberanalytics.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel minimizes waste from purification of intermediates and reduces solvent usage. nih.gov

For example, formic acid has been explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com Similarly, iron(III) chloride has been used as a catalyst in solvent-free, three-component reactions to form disubstituted quinolines. tandfonline.com These approaches align with the goals of green chemistry by providing more sustainable and efficient routes to valuable quinoline structures. numberanalytics.com

Table of Synthetic Methodologies for Quinolines

| Methodology | Key Reagents/Catalysts | Description | Key Advantages |

|---|---|---|---|

| Oxidative Ring Contractions | Selenium dioxide (SeO2) | Contraction of larger heterocyclic rings (e.g., benzazepines) to the quinoline core. kisti.re.krtandfonline.com | Offers a route from different ring systems. |

| Cobalt(III)-Catalyzed Amide-Alkyne Couplings | Cp*Co(III) complexes, AgNTf2 | Redox-neutral coupling of arenes and alkynes via C-H activation, directed by an amide group. snnu.edu.cn | High atom economy, use of earth-abundant metal. snnu.edu.cn |

| Manganese(III)-Promoted Annulations | Manganese(III) acetate | Oxidative radical cyclization of precursors like 2-alkynylanilines. acs.orgresearchgate.net | Mild conditions, good for constructing polysubstituted quinolines. researchgate.net |

| Photochemical Synthesis | UV light, photocatalysts | Irradiation of precursors like alkenimines to induce cyclization. unirioja.es | Mild, non-thermal conditions, can be scaled in flow reactors. vapourtec.com |

| Triflic Anhydride-Promoted Cyclization | Triflic anhydride (Tf2O), pyridine | Activation of amides for reaction with alkynes or intramolecular cyclization of cinnamides. nih.govorganic-chemistry.org | Metal-free, high efficiency, and broad scope. nih.gov |

Solvent-Free and Catalyst-Free Reaction Conditions

In a significant advancement towards green chemistry, a straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions. jocpr.com This approach avoids the use of predictable and often hazardous organic solvents, presenting a much-improved protocol over existing methods. jocpr.com One such eco-friendly process involves the reaction of imines with styrene (B11656) to produce functionalized quinolines. jocpr.com Another novel, atom-economic route involves the [5 + 1] annulation of 2-methylquinolines with diynones, which also proceeds under catalyst-free and solvent-free conditions. nih.gov This method is noted for its tolerance of a broad range of functional groups and its practical applicability. nih.gov

The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted to greener conditions. A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) can be conducted in water at 70˚C without any catalyst. organic-chemistry.org This approach leverages the high polarity of water to enhance reaction efficiency compared to traditional organic solvents like ethanol. organic-chemistry.org

Table 1: Comparison of Solvent-Free and Catalyst-Free Methods for Quinoline Synthesis

| Method | Reactants | Conditions | Key Advantages |

| Imine and Styrene Reaction jocpr.com | Imines, Styrene | Solvent-free, catalyst-free | Eco-friendly, avoids organic solvents |

| [5+1] Annulation nih.gov | 2-Methylquinolines, Diynones | Solvent-free, catalyst-free | Atom-economic, high functional group tolerance |

| Friedländer Reaction in Water organic-chemistry.org | 2-Aminobenzaldehyde, Ketones/Malononitrile | Water, 70°C, catalyst-free | Green solvent, enhanced efficiency |

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as effective and recyclable media for the synthesis of quinolines, often acting as both the solvent and a promoter of the reaction. organic-chemistry.org For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) has been identified as a highly effective ionic liquid for the Friedländer heteroannulation reaction, allowing the synthesis to proceed under mild conditions without the need for an additional catalyst. organic-chemistry.org This method is regiospecific and the ionic liquid can be recycled, enhancing its green credentials. organic-chemistry.org

Another approach utilizes a catalytic amount of zinc trifluoromethanesulfonate (B1224126) in the ionic liquid [hmim]PF6 for the synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and phenylacetylenes via a Meyer-Schuster rearrangement. organic-chemistry.org This eco-friendly method avoids harsh acids and bases and provides high yields and selectivity. organic-chemistry.org Furthermore, a metal-free synthetic protocol for constructing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium (B1220033) cation-based ionic liquids, which can function as both a Lewis acid and a Lewis base. acs.org

Magnetite nanoparticle-supported ionic liquids have also been employed as a catalyst for the Friedlander reaction, offering the advantage of easy catalyst separation using an external magnet and reusability under solvent-free conditions. tandfonline.com

Table 2: Application of Ionic Liquids in Quinoline Synthesis

| Ionic Liquid System | Reactants | Catalyst | Key Advantages |

| [Hbim]BF4 organic-chemistry.org | 2-Aminoaryl ketones, α-Methylene ketones | None (IL acts as promoter) | Mild conditions, recyclable medium, regiospecific |

| [hmim]PF6 organic-chemistry.org | 2-Aminoaryl ketones, Phenylacetylenes | Zinc triflate | Eco-friendly, high selectivity, recyclable IL |

| [Bmim]BF4 acs.org | Anilines, Phenylacetaldehydes | None (IL acts as catalyst) | Metal-free, simple workup, high yield |

| IL-1@Fe3O4 tandfonline.com | 2-Aminoaryl ketones, β-Ketoesters/ketones | Magnetite nanoparticle-supported IL | Solvent-free, easy catalyst recovery and reuse |

Microwave-Assisted Syntheses

Microwave irradiation has been established as a powerful tool for accelerating the synthesis of quinoline derivatives, significantly reducing reaction times from hours to minutes. rsc.orgnih.gov This energy-efficient method often leads to higher yields and cleaner reactions. rsc.org

A notable example is the microwave-assisted, solid acid-catalyzed, three-component domino reaction of anilines, aldehydes, and terminal aryl alkynes. rsc.org Using montmorillonite (B579905) K-10 as an environmentally benign solid acid catalyst, this method achieves nearly 90% atom economy and produces quinolines in excellent yields within minutes. rsc.org Another efficient procedure involves the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. capes.gov.br

Microwave irradiation has also been successfully applied to the synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones in a basic medium. tandfonline.com This rapid and efficient method has been extended to the preparation of esters and hydrazides of these quinoline derivatives. tandfonline.com Furthermore, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported, offering a fast conversion. asianpubs.org

Table 3: Examples of Microwave-Assisted Quinoline Synthesis

| Method | Reactants | Catalyst/Support | Conditions | Key Advantages |

| Domino Cyclization rsc.org | Anilines, Aldehydes, Terminal aryl alkynes | Montmorillonite K-10 | Microwave irradiation | Rapid, high atom economy, excellent yields |

| One-pot on Silica Gel capes.gov.br | Anilines, Alkyl vinyl ketones | Indium(III) chloride on silica gel | Solvent-free, microwave irradiation | Convenient, efficient, solvent-free |

| From Isatins tandfonline.com | Isatins, Ketones | Basic medium | Microwave irradiation | Rapid, efficient synthesis of quinoline-4-carboxylic acids |

| Dichloroquinoline Synthesis asianpubs.org | Anilines, Malonic acid, POCl3 | None | Microwave irradiation (600 W, 50 s) | Fast one-pot synthesis |

Utilization of Environmentally Benign Catalysts (e.g., NbCl5 in Glycerol)

The development of environmentally benign catalytic systems is a key focus in modern organic synthesis. Niobium pentachloride (NbCl₅) in glycerol (B35011) has been shown to be a highly efficient catalyst for the synthesis of 2,4-diphenylquinoline from 2-aminobenzophenone, achieving a 98% yield in 60 minutes at 120°C. This method minimizes waste and avoids the use of toxic solvents, aligning with the principles of green chemistry.

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is another inexpensive, non-toxic, and environmentally benign catalyst that has been successfully used for the one-pot synthesis of quinoline derivatives. tandfonline.comtandfonline.com The reaction involves the condensation of 2-aminoarylketones and active methylene compounds in water, which acts as a green solvent. tandfonline.com This methodology offers several advantages, including shorter reaction times, milder conditions, and an easy workup. tandfonline.com Similarly, iron(III) triflate has been used as a recyclable catalyst for the C-H activation/C-C bond formation reaction of amines, aldehydes, and terminal aryl alkynes under solvent-free conditions. rsc.org

Other green catalysts that have been employed for quinoline synthesis include sodium hydrogen sulfate (B86663) on silica gel (NaHSO₄·SiO₂), which acts as a reusable heterogeneous catalyst for the condensation of o-aminoaryl ketones with α-methylene ketones. arkat-usa.org

Table 4: Environmentally Benign Catalysts for Quinoline Synthesis

| Catalyst | Reactants | Solvent | Key Advantages |

| NbCl₅ | 2-Aminobenzophenone, Acetophenone | Glycerol | High yield, minimizes waste, avoids toxic solvents |

| FeCl₃·6H₂O tandfonline.comtandfonline.com | 2-Aminoarylketones, Active methylene compounds | Water | Inexpensive, non-toxic, mild conditions |

| Fe(OTf)₃ rsc.org | Amines, Aldehydes, Terminal aryl alkynes | Solvent-free | Recyclable, high atom economy, short reaction times |

| NaHSO₄·SiO₂ arkat-usa.org | o-Aminoaryl ketones, α-Methylene ketones | Not specified | Reusable, cost-effective, environmentally benign |

Mechanistic Elucidation of Synthetic Pathways

The synthesis of quinolines often proceeds through well-established reaction mechanisms such as the Friedländer synthesis and the Doebner-von Miller reaction. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the reactants to form an aldol adduct, which then undergoes dehydration and subsequent imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

The Doebner-von Miller reaction is the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org The mechanism of this reaction has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments. wikipedia.org This mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form a conjugated imine. This intermediate then reacts with a second molecule of aniline, leading to the final quinoline product after elimination and rearomatization. wikipedia.org

Recent studies have also explored novel mechanistic pathways. For example, a superbase-mediated indirect Friedländer reaction has been developed, which proceeds via the initial formation of an imine intermediate followed by oxidation. researchgate.net Additionally, a metal-free synthesis of polysubstituted quinolines has been achieved through a radical Friedländer hetero-annulation, utilizing photo-excited methylene blue as a single-electron transfer and energy transfer catalyst. nih.gov

Table 5: Mechanistic Pathways in Quinoline Synthesis

| Reaction Name | Key Intermediates | Mechanistic Features |

| Friedländer Synthesis wikipedia.org | Aldol adduct, Schiff base | Acid or base-catalyzed condensation and cyclodehydration. |

| Doebner-von Miller Reaction wikipedia.org | Conjugated imine, 1,3-diazetidinium ion | Fragmentation-recombination mechanism, acid-catalyzed. |

| Superbase-Mediated Indirect Friedländer researchgate.net | Imine intermediate | Transition metal-free oxidative annulation. |

| Radical Friedländer Hetero-annulation nih.gov | Radical anion | Photo-redox catalysis, single-electron transfer. |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Methyl-2,4-diphenylquinoline, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

¹H and ¹³C NMR for Structural Assignment, Substituent Position Analysis, and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure, determining the positions of substituents, and analyzing the stereochemistry of this compound. researchgate.net The chemical shifts in the ¹H NMR spectrum clearly distinguish the aromatic protons, typically appearing in the range of δ 7.2–8.5 ppm, from the methyl protons. ua.es

The introduction of the methyl group at the 3-position induces significant steric hindrance, which in turn affects the orientation of the adjacent phenyl groups. researchgate.net This steric strain causes the phenyl group at the 4-position to adopt a nearly orthogonal orientation relative to the quinoline (B57606) plane, with a dihedral angle of approximately 89°. In contrast, the phenyl group at the 2-position is twisted to a lesser extent, with a dihedral angle of about 53°. researchgate.net These rotational adjustments have a marked impact on the NMR spectra. researchgate.netresearchgate.net Specifically, the near-perpendicular arrangement of the 4-phenyl group leads to anisotropic shielding effects, causing an upfield shift for the proton at the 5-position and the ortho-protons of the 4-phenyl ring. researchgate.net

A comparative analysis with the unhindered analogue, 2,4-diphenylquinoline (B373748), highlights these steric effects. researchgate.net The assignments of the NMR signals are further corroborated by two-dimensional (2D) NMR studies. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Diphenylquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| This compound | ¹H | 8.22 (d), 7.2-8.5 (m, aromatic) |

| ¹³C | Not explicitly detailed in the provided results. | |

| 3-Iodo-6-methyl-2,4-diphenylquinoline | ¹H | 8.05 (d), 7.14-7.68 (m), 2.41 (s, CH₃) |

| ¹³C | 160.8, 153.8, 145.4, 143.7, 142.2, 137.3, 132.3, 129.2, 129.0, 128.5, 128.4, 128.3, 127.9, 127.2, 125.4, 98.6, 21.7 | |

| 2-Methyl-3,4-diphenylquinoline | ¹H | 8.12 (d), 7.05-7.68 (m), 2.54 (s, CH₃) |

| ¹³C | 157.9, 147.1, 146.6, 138.7, 136.8, 134.1, 130.1, 129.1, 128.6, 127.9, 127.7, 127.2, 126.8, 126.6, 126.3, 125.9, 25.5 |

Note: The data is compiled from various studies and may have been recorded in different solvents and at different magnetic field strengths. ua.esunirioja.esamazonaws.com

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The FT-IR spectrum exhibits distinct absorption bands that correspond to specific vibrational modes of the molecule.

Key vibrational bands include the C=N stretching vibration of the quinoline ring, which is typically observed around 1600 cm⁻¹. Aromatic C-H stretching vibrations are also prominent. In a study of this compound, characteristic peaks were observed at 1571, 1483, 1440, 1348, 1006, 793, 773, 763, 754, 714, 698, and 670 cm⁻¹. ua.es For comparison, derivatives such as chlorine-methyl-diphenylquinoline show a C-H stretch for the methyl group at 2960 cm⁻¹ (asymmetric) and 2875 cm⁻¹ (symmetric). scirp.org

Table 2: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| This compound | 1571, 1483, 1440 | Aromatic C=C and C=N stretching |

| 1348 | C-H bending | |

| 793, 773, 763, 754, 714, 698 | Aromatic C-H out-of-plane bending | |

| Chlorine-methyl-diphenylquinoline | 2960 | Asymmetric C-H stretch (methyl) |

| 2875 | Symmetric C-H stretch (methyl) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of diphenylquinoline derivatives typically displays absorption bands corresponding to π-π* transitions within the conjugated quinoline backbone and the attached phenyl rings. unesp.brresearchgate.net For instance, a derivative, 2(2',4'-dichlorophenyl)-4-phenylquinoline, shows a primary absorption peak around 270 nm attributed to the conjugated quinoline system and an additional absorption at 334 nm from the phenyl side chains. iaamonline.org Another study on chlorine-methyl-diphenylquinoline derivatives reported absorption peaks in the range of 264 nm to 338 nm. scirp.org The specific absorption maxima can be influenced by the solvent and the nature of any substituents on the quinoline or phenyl rings. scirp.org

Fluorescence and Photoluminescence Spectroscopy for Emission Properties

Fluorescence and photoluminescence spectroscopy reveal the emission characteristics of this compound and its derivatives, which are of interest for applications in materials science, such as organic light-emitting diodes (OLEDs). unesp.brnycu.edu.tw

Derivatives of 2,4-diphenylquinoline are known to be promising blue-emitting materials. scirp.orgnycu.edu.tw For example, chlorine-methyl-diphenylquinoline exhibits strong blue emission under UV excitation. scirp.org In the solid state, this derivative shows a strong emission peak at 442 nm when excited at 365 nm. scirp.org The emission properties are sensitive to the molecular structure and the surrounding environment. For instance, the introduction of different substituents can tune the emission wavelength and quantum yield. unesp.br Some diphenylquinoline derivatives exhibit aggregation-induced emission (AIE) properties, where their luminescence is enhanced in the aggregated state due to restricted molecular rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

For derivatives of diphenylquinoline, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to verify the elemental formula. For example, in the synthesis of 2-methyl-3,4-diphenylquinoline, HRMS was used to confirm the molecular formula C₂₂H₁₈N by matching the calculated mass of the protonated molecule [M+H]⁺ (296.1434) with the experimentally found value (296.1435). amazonaws.com Similarly, for other derivatives, HRMS has been instrumental in confirming their elemental composition. acs.orgrsc.org

X-ray Crystallography for Solid-State Structure and Dihedral Angle Determination

Detailed analysis of the crystal structure of this compound reveals the significant influence of the methyl group at the 3-position on the orientation of the adjacent phenyl rings. researchgate.netresearchgate.net The quinoline ring system itself is essentially planar. researchgate.net However, the introduction of the methyl group creates steric hindrance that forces the phenyl groups at the C2 and C4 positions to rotate out of the plane of the quinoline core. researchgate.net

A comparative crystallographic study between this compound and its unmethylated parent compound, 2,4-diphenylquinoline, highlights the structural impact of this substitution. In 2,4-diphenylquinoline, the dihedral angle of the 2-phenyl ring relative to the quinoline plane is approximately 21°. researchgate.net In contrast, for this compound, the steric clash between the methyl hydrogens and the ortho hydrogens of the 2-phenyl ring causes this dihedral angle to increase substantially to 53°. researchgate.netresearchgate.net This pronounced rotation is a direct consequence of steric hindrance. researchgate.net

Furthermore, the phenyl group at the C4 position also adopts a twisted conformation. In this compound, the 4-phenyl ring is rotated to a near-orthogonal position relative to the quinoline plane, with a dihedral angle of approximately 89°. researchgate.net This orientation minimizes potential steric interactions and influences the electronic environment of nearby protons, an effect observable in NMR spectroscopic studies. researchgate.netresearchgate.net The bond angles within the quinoline and phenyl rings are generally close to the expected 120°, indicating minimal in-plane distortion. researchgate.net

The specific crystallographic parameters for this compound (C₂₂H₁₇N) have been determined, providing a foundational dataset for its solid-state characterization. researchgate.net These data are crucial for understanding its physical properties and for computational modeling studies.

Interactive Table: Crystallographic Data for this compound and Related Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle Phenyl C2 (°) | Dihedral Angle Phenyl C4 (°) | Reference |

| This compound | C₂₂H₁₇N | Monoclinic | P2₁/n | 10.4578(12) | 7.7868(9) | 17.583(2) | 95.59(3) | 53 | 89 | researchgate.netthieme-connect.com |

| 2,4-Diphenylquinoline | C₂₁H₁₅N | Monoclinic | P2₁/n | 10.497(6) | 7.787(4) | 17.583(9) | 95.59(3) | 21 | - | researchgate.net |

| 6-Methyl-2,4-diphenylquinoline | C₂₂H₁₇N | Orthorhombic | P2₁2₁2₁ | 7.766(1) | 9.851(1) | 20.756(2) | 90 | 43.3(3) | 21.4(3) | iucr.orgiucr.orgnih.gov |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to map out reaction pathways, calculate activation energies, and understand the stability of intermediates and transition states.

Studies on the synthesis of the quinoline (B57606) core have utilized DFT to clarify complex reaction mechanisms. For instance, the formation of a related 4-hydroxy-1,3-diphenylquinolin-2(1H)-one from diphenylamine (B1679370) and diethyl 2-phenylmalonate was investigated using the M06-2X-D3 functional with a 6-31+G(d,p) basis set. acs.org This study detailed a series of steps including addition, dealcoholization, enolization, ring-closure, and H-shift reactions, demonstrating the crucial role of water as a catalyst in the process. acs.org Further computational analysis on the conversion to a 3-chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione derivative identified the most favorable reaction path, with a rate-determining step of 24.9 kcal/mol. acs.org

In another relevant investigation, DFT calculations were employed to elucidate the mechanism of an unusual ring-contraction reaction where a 2,4-diphenyl-3H-1-benzazepine rearranges to form 2,4-diphenylquinoline (B373748). researchgate.net This work provided strong evidence for the specific reaction pathway, which was also supported by isotopic labeling experiments. researchgate.net Such theoretical calculations are indispensable for understanding and optimizing the synthesis of complex heterocyclic molecules like 3-Methyl-2,4-diphenylquinoline. sumitomo-chem.co.jp

In Silico Ligand-Protein Interaction Studies

In silico molecular docking and molecular dynamics simulations are computational techniques used to predict how a ligand (like this compound) might bind to a biological target, such as a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. While direct studies on this compound are limited, research on the broader class of 2,4-diphenylquinoline derivatives highlights their potential interactions with several important biological targets. ijprajournal.com

The KDM4 family of proteins, particularly KDM4B, are histone demethylases implicated in the development and progression of certain cancers, such as prostate cancer. rsc.orgresearchgate.net As a result, they have become an important target for the development of new anticancer agents. rsc.orgresearchgate.net

An in silico study of a series of newly synthesized, functionalized 2,4-diphenylquinolines was performed to evaluate their potential as KDM4B inhibitors. rsc.orgresearchgate.net Using Autodock 4.2 software, molecular docking simulations predicted that several of these quinoline derivatives exhibited high binding affinity for the KDM4B protein. rsc.orgresearchgate.net The analysis revealed key interactions within the protein's binding site, identifying five shared interaction zones: three hydrophobic interaction zones and two hydrogen bridge-type interaction zones. rsc.org The stability of these docked quinoline compounds was further corroborated by 30-nanosecond molecular dynamics simulations, which showed they were more stable than a known reference inhibitor, ML-324. rsc.org

The serotonin (B10506) 5-HT2A receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders. Molecular docking studies have been employed to explore the binding of quinoline derivatives to this receptor. ijprajournal.com

While specific docking data for this compound is not available, computational models of the human 5-HT2A receptor provide insights into its binding pocket. Virtual docking of other agonist ligands has identified key amino acid residues that are critical for interaction. nih.gov Specifically, residues Phe339(6.51) and Phe340(6.52) in transmembrane helix 6 have been shown to be crucial for the binding and activation of the receptor by various ligands. nih.gov These findings provide a structural framework for how a 2,4-diphenylquinoline scaffold might orient itself within the 5-HT2A active site to achieve binding affinity.

Human Carbonic Anhydrase II (hCA II) is a ubiquitous zinc-containing metalloenzyme that plays a role in numerous physiological processes. nih.gov It is a validated drug target for various conditions, and its inhibition has been studied extensively. Several quinoline derivatives have been investigated for their inhibitory activity against hCA isoforms. ijprajournal.comresearchgate.net

Molecular docking studies are used to understand how inhibitors bind within the active site of hCA II. frontiersin.org The active site is characterized by a zinc ion (Zn²⁺) located at the bottom of a conical cleft. This zinc ion is coordinated by the imidazole (B134444) rings of three histidine residues (His94, His96, and His119) and a water molecule or hydroxide (B78521) ion, which is displaced by the inhibitor. rcsb.orgrcsb.org Docking studies of various inhibitors have revealed that interactions with these key residues and the central zinc ion are critical for potent inhibition. nih.gov In silico investigations of some quinoline derivatives suggest they may act as moderate inhibitors of carbonic anhydrase, possibly through a binding mode that differs from classical sulfonamide inhibitors.

Butyrylcholinesterase (BChE)

BChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) and is a therapeutic target for managing Alzheimer's disease. nih.govumsha.ac.ir Molecular docking simulations have been employed to investigate the binding of various quinoline derivatives to BChE. ijprajournal.comresearchgate.net These in silico studies on related heterocyclic systems, such as pyrano[3,2-c]quinolines, have shown that inhibitors can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. umsha.ac.ir Such dual-site binding is a sought-after feature for potent BChE inhibitors. nih.gov

Catechol-O-Methyltransferase (COMT)

COMT is a key enzyme in the metabolism of catecholamine neurotransmitters and is a target for drugs used in the treatment of Parkinson's disease. ijprajournal.comnih.gov The potential of quinoline derivatives as COMT inhibitors has been explored using computational methods. ijprajournal.com Molecular docking studies of known COMT inhibitors have elucidated the key interactions within the enzyme's active site. These models show the importance of an interaction with a magnesium ion (Mg²⁺) in the active site, as well as hydrogen bonding and hydrophobic contacts with specific amino acid residues that influence binding affinity. ijprajournal.com

Analysis of Gibbs Free Energy Surfaces for Mechanistic Pathways

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the complex reaction mechanisms involved in the synthesis of substituted quinolines. The analysis of Gibbs free energy surfaces provides a quantitative understanding of reaction pathways, enabling the identification of transition states, intermediates, and the rate-determining steps of a reaction.

One investigated pathway that leads to the formation of this compound is the oxidative ring-contraction of 3-methyl-2,4-diphenyl-3H-1-benzazepine using selenium dioxide (SeO₂). researchgate.netresearchgate.net In this reaction, this compound is formed as a minor product resulting from the oxidation at the C5 position of the benzazepine ring. researchgate.netresearchgate.net Computational studies on related 1H-1-benzazepines have explored the energetics of conformational and nitrogen-atom inversions, noting that the steric bulk of substituents affects the Gibbs free energy barriers for these dynamic processes. researchgate.net This highlights the role of computational chemistry in understanding the stability and reactivity of precursors, which are foundational to mapping the subsequent reaction pathways.

The reaction sequence for the formation of this compound via this oxidative ring-contraction is detailed below.

Mechanistic Steps in the Formation of this compound

| Step | Reactant | Reagent | Key Transformation | Product(s) |

|---|---|---|---|---|

| 1 | 3-Methyl-2,4-diphenyl-3H-1-benzazepine | SeO₂ | Oxidation at C5 | This compound, (3-Methyl-2-phenylquinolin-4-yl)(phenyl)methanone |

This table outlines the products resulting from the selenium dioxide oxidation of 3-methyl-2,4-diphenyl-3H-1-benzazepine, where the formation of this compound is a minor pathway. researchgate.netresearchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3-Methyl-2,4-diphenyl-3H-1-benzazepine |

| (3-Methyl-2-phenylquinolin-4-yl)(phenyl)methanone |

| 2,3-Diphenylquinoline |

| 3-Chloro-1,3-diphenylquinoline-2,4(1H,3H)-dione |

| 3-(Methylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione |

| Methanamine |

Derivatization and Functionalization Strategies of 3 Methyl 2,4 Diphenylquinoline

Introduction of Halogen Substituents (e.g., Chlorine, Iodine)

The introduction of halogen atoms onto the quinoline (B57606) core is a significant strategy as these atoms can serve as handles for further cross-coupling reactions or can directly influence the electronic properties of the molecule.

Research has demonstrated the synthesis of halogenated derivatives of methylated 2,4-diphenylquinoline (B373748) systems. For instance, 3-iodo- and 3-bromo-6-methyl-2,4-diphenylquinoline have been prepared. unirioja.es The synthesis of 3-haloquinolines can be achieved through the irradiation of 3-amino-2-halo-2-alkenimines. unirioja.es Specifically, the irradiation of 3-(p-tolylamino)-2-iodo-1,3-diphenyl-2-alkenimine in methanol (B129727) leads to the formation of the corresponding 3-iodoquinoline (B1589721) derivative. unirioja.es Similarly, 3-chloroquinolines are formed in quantitative yields from the irradiation of 3-amino-2-chloro-2-alkenimines in tetrahydrofuran. unirioja.es

Another approach involves the tandem ring-contraction/decarbonylation of benzazepine derivatives. The oxidation of 3-methyl-2,4-diphenyl-3H-1-benzazepine with selenium dioxide can yield 3-methyl-2,4-diphenylquinoline. researchgate.net Furthermore, attempted free-radical bromination of 2,4-diphenyl-3H-1-benzazepine using N-bromosuccinimide (NBS) resulted in a ring-contraction that produced 2,4-diphenylquinoline, with further reaction leading to brominated derivatives. researchgate.net

The table below summarizes the characterization data for some halogenated methyl-diphenylquinoline derivatives.

Table 1: Spectroscopic Data for Halogenated Methyl-Diphenylquinoline Derivatives

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Analytical Data | Source |

|---|---|---|---|---|

| 3-Iodo-6-methyl-2,4-diphenylquinoline | 2.41 (s, 3H), 7.14 (s, 1H), 7.24-7.34 (m, 3H), 7.41-7.68 (m, 8H), 8.05 (d, J=8.6 Hz, 1H) | 160.8, 153.8, 145.4, 143.7, 142.2, 137.3, 132.3, 129.2, 129.0, 129.0, 128.5, 128.4, 128.3, 127.9, 127.2, 125.4, 98.6, 21.7 | Calcd for C22H16NI: C, 62.72; H, 3.83; N, 3.32. Found: C, 62.70; H, 3.75; N, 3.41. | unirioja.es |

| 3-Bromo-6-methyl-2,4-diphenylquinoline | 2.42 (s, 3H), 7.15 (s, 1H), 7.33-7.36 (m, 2H), 7.45-7.58 (m, 7H), 7.71-7.74 (m, 2H), 8.06 (d, J=8.6 Hz, 1H) | 158.2, 148.8, 144.9, 141.0, 138.2, 137.3, 132.0, 129.3, 129.2, 128.8, 128.6, 128.4, 128.2, 127.8, 127.6, 125.0, 118.5, 21.7 | Calcd for C22H16NBr: C, 70.60; H, 4.31; N, 3.74. Found: C, 70.57; H, 4.18; N, 3.85. | unirioja.es |

| 3-Chloro-6-methyl-2,4-diphenylquinoline | Not available | Not available | Not available | unirioja.es |

| 6-Chloro-2,4-diphenylquinoline | 8.22–8.14 (m, 3H), 7.89–7.82 (m, 2H), 7.67 (dd, J=9.0, 2.3 Hz, 1H), 7.62–7.48 (m, 7H), 7.52–7.40 (m, 1H) | 157.1, 148.5, 147.2, 139.2, 137.8, 132.2, 131.7, 130.5, 129.6, 129.4, 128.9, 128.8, 128.7, 127.5, 126.5, 124.5, 120.1 | HRMS (ESI) m/z calcd for C21H14ClN [M+H]: 316.0893, found: 316.0893. | mdpi.com |

Incorporation of Alkoxy and Alkyl Groups (e.g., Methoxy, Methyl)

The introduction of alkoxy and alkyl groups can significantly impact the solubility and electronic nature of the quinoline system. For example, a domino nitro reduction-Friedländer heterocyclization can be used to synthesize derivatives like 2-methyl-3,4-diphenylquinoline, showcasing the flexibility in alkyl substitutions.

Syntheses of various substituted quinolines have been achieved, demonstrating the incorporation of these functional groups. For instance, 6-methoxy-2,4-diphenylquinoline and 6-(tert-butyl)-2,4-diphenylquinoline have been synthesized and characterized. mdpi.com The synthesis of 6-methoxy-2,4-diphenylquinoline yielded a light yellow solid, while the 6-(tert-butyl) derivative was also obtained as a light yellow solid. mdpi.com

The table below provides details on these derivatives.

Table 2: Synthesis and Characterization of Alkoxy and Alkyl Substituted Diphenylquinolines

| Compound Name | Yield | Appearance | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |

|---|---|---|---|---|---|

| 6-Methyl-2,4-diphenylquinoline | 78% | Faint yellow solid | 8.21–8.10 (m, 3H), 7.78 (s, 1H), 7.65 (s, 1H), 7.56 (d, J=4.4 Hz, 5H), 7.52 (dd, J=8.2, 6.3 Hz, 3H), 7.49–7.40 (m, 1H), 2.48 (s, 3H) | 156.0, 148.5, 147.4, 139.8, 138.6, 136.3, 131.8, 129.8, 129.6, 129.2, 128.8, 128.6, 128.3, 127.5, 125.7, 124.4, 119.4, 21.8 | mdpi.com |

| 6-Methoxy-2,4-diphenylquinoline | 79% | Light yellow solid | 8.19–8.11 (m, 3H), 7.77 (s, 1H), 7.58 (s, 1H), 7.59–7.52 (m, 2H), 7.55–7.43 (m, 4H), 7.47–7.33 (m, 2H), 7.19 (d, J=2.8 Hz, 1H), 3.80 (s, 3H) | 157.8, 154.7, 147.8, 144.9, 139.8, 138.7, 131.6, 129.4, 129.0, 128.8, 128.7, 128.4, 127.3, 126.7, 121.8, 119.7, 103.7, 55.5 | mdpi.com |

| 6-(tert-butyl)-2,4-diphenylquinoline | 70% | Light yellow solid | Not available | Not available | mdpi.com |

Modification with Amino Functionalities

The incorporation of amino groups into the quinoline structure can provide sites for further derivatization and can influence the molecule's biological activity and coordination chemistry. While direct amination of this compound is not extensively detailed in the provided context, methods for introducing amino groups to related quinoline systems have been reported.

For example, a Buchwald-Hartwig amination has been successfully applied to a related thieno[2,3-b]quinoline system to afford the aminated product in good yield. nih.gov Additionally, silver-catalyzed amination of quinoline N-oxides using isothiocyanates provides an effective route to 2-aminoquinolines under mild, oxidant-free conditions. rsc.org These methods suggest potential pathways for the amination of this compound or its derivatives.

Synthesis and Characterization of Metal Complexes with Quinoline Ligands

The quinoline nitrogen atom provides an excellent coordination site for metal ions, leading to the formation of stable metal complexes with interesting photophysical and catalytic properties. 2,4-Diphenylquinoline and its derivatives are particularly effective ligands in this regard.

Cyclometalated iridium(III) complexes featuring 2,4-diphenylquinoline (DPQ) ligands have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). researchgate.netcase.edu These complexes often exhibit strong orange-red emission in both solution and solid states. researchgate.net The synthesis typically involves reacting iridium trichloride (B1173362) hydrate (B1144303) with the quinoline ligand to form a chloride-bridged dimer, which is then treated with an ancillary ligand, such as picolinic acid N-oxide, to yield the final heteroleptic complex. case.edu

The introduction of substituents on the diphenylquinoline ligand, such as methyl groups or fluorine atoms, allows for the fine-tuning of the emission color and efficiency of the resulting iridium complexes. researchgate.netbohrium.com For instance, iridium complexes with 4-methyl-2,3-diphenylquinoline have been studied for their electroluminescence properties. bohrium.com

Table 3: Examples of Iridium(III) Complexes with Diphenylquinoline-based Ligands

| Complex | Main Ligand | Ancillary Ligand | Emission Properties | Application | Source |

|---|---|---|---|---|---|

| Ir(dpq)2(piq) | 2,4-diphenylquinoline (dpq) | Phenylisoquinoline (piq) | Strong photoluminescence from piq ligand | Not specified | researchgate.net |

| (DPQ)2Ir(pic-N-O) | 2,4-diphenylquinoline (DPQ) | Picolinic acid N-oxide | High luminance efficiency (26.9 cd/A) | PhOLEDs | case.edu |

| Ir(6-Me-2,3-dpq)2(acac) | 4-methyl-2,3-diphenylquinoline | Acetylacetonate (acac) | EL emission at 603 nm, Luminous efficiency of 8.10 cd/A | OLEDs | bohrium.com |

| Ir(6-Me-2,3-dpq)2(przl) | 4-methyl-2,3-diphenylquinoline | 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one (pyzl) | Luminescence properties investigated | OLEDs | bohrium.com |

Polymerization of Quinoline Moieties (e.g., Poly(vinyl diphenylquinoline))

The polymerization of monomers containing the quinoline moiety as a side group is a strategy to create functional polymers with unique optical and charge-transporting properties. These polymers are of interest for applications in organic electronics, such as PLEDs.

A novel monomer incorporating a quinoline moiety has been synthesized and polymerized using both free radical and atom-transfer radical polymerization (ATRP) techniques. researchgate.netacs.org The resulting polyquinolines can be end-functionalized, for example, with dibenzyloxy or dimethylester groups, depending on the initiator used in the ATRP process. researchgate.net

Another approach involves the synthesis of polyfluorenes with diphenylquinoline pendants. nycu.edu.tw A polyfluorene copolymer (PF-Q) with 2,4-diphenylquinoline groups at the C-9 positions of alternating fluorene (B118485) units has been prepared via a Suzuki coupling reaction. nycu.edu.tw This polymer exhibits a high glass-transition temperature (207 °C) and excellent thermal stability. The bulky diphenylquinoline side groups effectively suppress the formation of aggregates or excimers, which is a common issue in polyfluorenes, leading to stable blue emission in LED devices. nycu.edu.tw When used as a host material doped with a red-emitting phosphorescent dye, this polymer enabled the fabrication of efficient red-emitting OLEDs. nycu.edu.tw

Catalytic Applications and Roles in Organic Transformations

2,4-Diphenylquinoline (B373748) as a Photocatalyst in Heteroarene Methylation

While direct photocatalytic applications of 3-Methyl-2,4-diphenylquinoline are not extensively documented, its parent compound, 2,4-diphenylquinoline (DPQN), has been identified as an effective organophotocatalyst for the methylation and alkylation of heteroarenes. These reactions are of significant interest as they provide pathways for the functionalization of complex molecules under mild, visible-light-mediated conditions.

In a notable application, 2,4-diphenylquinoline was employed as a photocatalyst in a cross-dehydrogenative C(sp³)–H heteroarylation. scirp.org This process enables the coupling of alkanes with heteroarenes. When many common photosensitizers failed, 2,4-diphenylquinoline successfully catalyzed the reaction, furnishing the alkylated heteroarene in a 43% yield when used at a 5 mol% loading. scirp.org The proposed mechanism for these transformations involves the photocatalyst absorbing light and initiating a process that generates a chlorine radical from a chloride source. This highly reactive chlorine radical then abstracts a hydrogen atom from the alkane (e.g., from a methyl source like methanol), generating an alkyl radical which subsequently adds to the protonated heteroarene. researchgate.net

A general procedure for such a photocatalytic methylation involves irradiating a mixture of the heteroarene, a methyl source like methanol (B129727), an acid (such as concentrated HCl or trifluoroacetic acid), and a catalytic amount of 2,4-diphenylquinoline with visible light (e.g., 410 nm LEDs). The reaction demonstrates the utility of the diphenylquinoline core in facilitating challenging C-H activation and C-C bond-forming reactions. Research has also explored modifying the DPQN structure; the introduction of methyl groups on the catalyst can enhance productivity and stability against radical attack.

Table 1: Photocatalytic Methylation of Heteroarenes using 2,4-Diphenylquinoline

| Heteroarene Substrate | Alkylating Agent | Catalyst | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinoline | Cyclohexane | 2,4-Diphenylquinoline (5 mol%) | Visible Light | 43 | scirp.org |

| General Heteroarenes | Methanol | 2,4-Diphenylquinoline (2 mol%) | 410 nm LED | - |

Role in Metal-Free Catalytic Systems for C-C and C-N Bond Formation

The compound this compound is a key product in several metal-free catalytic systems designed for the synthesis of polysubstituted quinolines. These methods are significant as they offer environmentally benign alternatives to traditional metal-catalyzed processes for forming C-C and C-N bonds. In this context, the role of this compound is that of a target molecule whose efficient formation demonstrates the efficacy of the metal-free catalyst.

One prominent metal-free approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. Heterogeneous acid catalysts are often employed to drive this reaction. For instance, this compound can be synthesized in high yield by reacting 2-aminobenzophenone (B122507) with acetophenone (B1666503).

Several metal-free catalysts have proven effective for this transformation:

1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl): This functionalized imidazolium (B1220033) salt acts as a reusable, heterogeneous catalyst. Under solvent-free conditions at 100°C, the reaction of 2-aminobenzophenone and acetophenone yields this compound in 86% yield. This catalyst facilitates the necessary C-C and C-N bond formations for constructing the quinoline (B57606) ring.

Hβ Zeolite: This solid acid catalyst promotes the condensation of 2-aminobenzophenone and acetophenone under solvent-free conditions at 130°C, producing the target compound in 83% yield on a larger scale.

Dowex-50W Resin: This ion-exchange resin also catalyzes the reaction under solvent-free conditions at 100°C, affording this compound in yields ranging from 78-92%. The resin can be recovered and reused for multiple cycles without a significant loss of activity.

Table 2: Metal-Free Catalytic Synthesis of this compound

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-bis(carboxymethyl)imidazolium chloride | 2-Aminobenzophenone, Acetophenone | Solvent-free, 100°C, 16h | 86 | |

| Hβ Zeolite | 2-Aminobenzophenone, Acetophenone | Solvent-free, 130°C, 24h | 83 |

Quinoline-Based Ligands in Transition Metal Catalysis

The quinoline framework is a common structural motif in ligands used for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and by modifying the substituents on the ring, the steric and electronic properties of the resulting metal complex can be fine-tuned. This versatility has led to the widespread use of quinoline-based ligands in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. rsc.orgnih.gov

Copper(II) complexes with quinoline-based ligands, for example, have been synthesized and shown to be effective photocatalysts for atom transfer radical addition (ATRA) reactions. researchgate.net Similarly, palladium complexes bearing quinoline-derived ligands are known to catalyze C-H functionalization and other cross-coupling reactions. Ruthenium and osmium complexes with pincer-type quinoline ligands have demonstrated high efficiency in the transfer hydrogenation of ketones.

However, despite the broad utility of the quinoline scaffold in ligand design, a specific application of This compound as a ligand in transition metal catalysis is not prominently featured in the scientific literature. A likely reason for this is the significant steric hindrance around the nitrogen donor atom. The presence of a bulky phenyl group at the adjacent C2 position, combined with another phenyl group at C4 and a methyl group at C3, would substantially crowd the coordination site. This steric congestion could impede the effective binding of the quinoline nitrogen to a metal center, making it a less favorable candidate for ligand development compared to less substituted quinoline derivatives.

Advanced Materials Science Applications in Optoelectronics and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives are integral to the advancement of OLED technology, serving both as fluorescent emitters and as ligands in highly efficient phosphorescent complexes. Their thermal stability and tunable emission properties are key to developing durable and high-performance displays and lighting solutions. scirp.orgtandfonline.com

The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. Derivatives of diphenylquinoline (DPQ) have emerged as promising candidates to fill this role. scirp.org New series of blue light-emitting materials based on derivatives such as Chlorine-Methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-Methyl-diphenylquinoline (Cl-M-DPQ) have been synthesized via Friedländer condensation. scirp.orgscirp.org These compounds are noted for their solubility in a range of organic solvents and their strong blue light emission under UV irradiation. scirp.orgscirp.orgscirp.org

The photophysical properties of these derivatives underscore their suitability for OLED applications. In solution, they exhibit absorption peaks across the UV spectrum and emit strongly in the blue region. scirp.orgscirp.org For instance, Cl-MO-DPQ and Cl-M-DPQ show intense photoluminescence (PL) maxima at approximately 440 nm and 442 nm, respectively, when excited at 365 nm. scirp.org Furthermore, amino-substituted 2,4-diphenyl quinoline has been identified as another promising blue fluorescent emitter, with a reported emission maximum at 486 nm. researchgate.netresearchgate.net The good thermal stability of these low-molecular-weight organic compounds is an additional advantage, as it can contribute to the operational lifetime of the OLED device. scirp.orgscirp.org Diphenylaminoquinolines, in general, are recognized as a promising class of luminescent organic materials for blue-range emission. unesp.br

Table 1: Photophysical Properties of Blue-Emitting Diphenylquinoline Derivatives This table summarizes the observed emission characteristics of various diphenylquinoline derivatives as reported in scientific literature.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color | Source(s) |

| Chlorine-Methoxy-diphenylquinoline (Cl-MO-DPQ) | 365 | ~440 | Blue | scirp.org |

| Chlorine-Methyl-diphenylquinoline (Cl-M-DPQ) | 365 | ~442 | Blue | scirp.org |

| Amino-substituted 2,4-diphenyl quinoline | 385 | 486 | Blue | researchgate.net |

Phosphorescent OLEDs (PhOLEDs) can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. case.edu Iridium(III) complexes are particularly effective in this regard, and the incorporation of quinoline-based ligands is a key strategy for tuning their emissive properties. case.educardiff.ac.uk

Research has demonstrated the synthesis of highly efficient Iridium(III) complexes using 2,4-diphenylquinoline (B373748) (DPQ) as the primary cyclometalating ligand. case.edu While not the 3-methyl substituted variant, this research is indicative of the quinoline core's performance. For example, a solution-processable PhOLED was fabricated using the complex (DPQ)₂Ir(pic-N-O) doped into a CBP host matrix. This device achieved a high luminance efficiency of 26.9 cd/A and an external quantum efficiency (EQE) of 14.2%. case.edu The emission from this specific complex was in the orange-red region, with CIE coordinates of (0.600, 0.397). case.edu

The versatility of the quinoline framework allows for significant tuning of the emission color. By modifying the chemical structure of the quinoline ligands or the ancillary ligands in the complex, emissions can be shifted across the visible spectrum from orange-red to deep red. cardiff.ac.ukacs.org For instance, other heteroleptic iridium complexes utilizing 4-methyl-2,3-diphenylquinoline ligands have been developed for orange light-emitting devices. researchgate.netresearchgate.net Furthermore, using extended π-conjugated thieno[3,2-c]quinoline derivatives as ligands in iridium(III) complexes has led to highly efficient red PhOLEDs with EQEs exceeding 22%. rsc.org This body of work highlights the crucial role of the diphenylquinoline scaffold in creating a new generation of high-performance phosphorescent emitters for OLEDs.

Table 2: Performance of Phosphorescent OLEDs with Diphenylquinoline-type Ligands This table presents performance data for various PhOLEDs that utilize iridium(III) complexes with quinoline-based ligands.

| Iridium(III) Complex Ligand System | Host Material | Max. EQE (%) | Luminance Efficiency (cd/A) | Emission Color/CIE Coordinates | Source(s) |

| 2,4-diphenylquinoline (DPQ) | CBP | 14.2 | 26.9 | Orange-Red (0.600, 0.397) | case.edu |

| 4-phenylthieno[3,2-c]quinoline (ptq) | - | 22.9 | - | Red (0.61, 0.36) | rsc.org |

| Various quinoline derivatives | PFO and PBD | 9.6 | - | Red | acs.org |

Organic Photovoltaic (OPV) Cells for Charge Transport and Light Absorption

The same π-conjugated electronic structure that makes quinoline derivatives effective in OLEDs also gives them potential for use in organic photovoltaic (OPV) cells. scirp.orgscirp.org Materials used in OPVs must possess the ability to absorb light efficiently and facilitate the transport of charge carriers. Conjugated polymers, the class of materials to which polyquinolines belong, are a major focus of research for applications in solar cells. scirp.orgresearchgate.net The conjugated backbone of quinoline-based compounds allows for delocalized π-electrons, which are essential for absorbing solar radiation and for charge mobility within the active layer of a photovoltaic device. While specific studies focusing exclusively on 3-methyl-2,4-diphenylquinoline in OPVs are not widely detailed, the general properties of diphenylquinoline derivatives make them attractive candidates for further research as light-absorbing and charge-transporting materials in the ongoing development of efficient organic solar cells. scirp.org

Chemo- and Opto-Sensors Based on Quinoline Frameworks (e.g., pH-Tunable Photoluminescence)

The inherent chemical properties of the quinoline ring system make it an excellent platform for developing chemical and optical sensors. The nitrogen atom in the quinoline heterocycle has a basic character, allowing it to be protonated in acidic conditions. researchgate.netrsc.org This protonation/deprotonation equilibrium can be exploited to create sensors with pH-tunable photoluminescence. researchgate.net

Researchers have synthesized water-soluble copolymers labeled with quinoline derivatives that exhibit a distinct fluorescence response to changes in pH. researchgate.net In a typical system, the material emits blue light in a neutral or basic environment. As the pH decreases and the quinoline nitrogen becomes protonated, the emission color changes to green. researchgate.net This ratiometric shift provides a clear visual or spectroscopic signal corresponding to a specific pH range.

This pH-responsive behavior can be finely tuned by altering the chemical structure, such as by adding substituents to the quinoline ring or by changing the nature of the polymer backbone to which it is attached. researchgate.net This allows for the creation of a "library" of quinoline-based sensor materials that are responsive across nearly the entire acidic pH range. researchgate.net This capability makes quinoline frameworks highly promising for the design of advanced, reversible, and ratiometric fluorescent pH sensors. researchgate.netrsc.org

Exploration in Fiber Optics and Photonics

The field of photonics involves the generation, manipulation, and detection of light, with fiber optics being a primary medium for light transmission. bonviewpress.comcgcri.res.in Materials with unique optical properties, such as strong luminescence and tunable electronic characteristics, are continuously sought for these applications. researchgate.netunesp.br Due to their efficient photoluminescence and versatile chemistry, quinoline derivatives have been identified as potential candidates for future applications in fiber optics and photonics. researchgate.netunesp.br While this remains an exploratory area without extensive dedicated research on this compound, the fundamental optical properties that make it suitable for OLEDs and sensors also suggest its potential for integration into photonic devices or specialty optical fibers.

Structure Property Relationship Studies in Quinoline Systems

Influence of Substituent Position and Electronic Nature on Optical and Emission Properties

The optical and emission characteristics of quinoline (B57606) derivatives are highly sensitive to the electronic properties (electron-donating or electron-withdrawing) and the position of substituents on the heterocyclic core. In 3-Methyl-2,4-diphenylquinoline, the phenyl groups at positions 2 and 4 extend the π-conjugated system, which generally leads to a red-shift in absorption and emission spectra compared to the unsubstituted quinoline core.

Research on related 2,4-diphenylquinoline (B373748) systems demonstrates that the introduction of specific functional groups can dramatically tune these properties. For instance, the presence of an amino group at position 6 has been shown to be crucial for achieving high fluorescence quantum yields, with some derivatives reaching up to 83%. unesp.brresearchgate.net This is attributed to the strong electron-donating nature of the amino group, which enhances intramolecular charge transfer (ICT) characteristics. Similarly, methoxy-substituted 2,4-diphenyl quinoline derivatives are known for their blue-emitting properties, which can be further enhanced through thermal treatment to improve phase purity and fluorescence intensity. researchgate.netiaea.org

In iridium(III) complexes utilizing 2,4-diphenylquinoline-based ligands, the electronic nature of substituents directly modulates the emission color. researchgate.net The introduction of electron-withdrawing groups like fluorine atoms can lead to a blue-shift in emission, while electron-donating groups can cause a red-shift. semanticscholar.org For example, in a series of iridium complexes, replacing a 2-phenyl group with a 2-(4-fluorophenyl) group resulted in a significant emission wavelength shift. semanticscholar.org The methyl group at the C-3 position in this compound, being a weak electron-donating group, is expected to have a modest but discernible influence on the electronic structure and resulting photophysical properties compared to an unsubstituted 2,4-diphenylquinoline.

| Compound/System | Substituent(s) | Max Emission (λem) | Quantum Yield (Φ) | Key Observation | Reference |

| Aminoquinoline Derivatives | Amino group at C-6 | Varies | Up to 83% | Amino group is critical for high quantum yield. | unesp.brresearchgate.net |

| Methoxy-2,4-diphenyl quinoline | Methoxy group | Blue emission | - | Thermal annealing enhances fluorescence intensity. | iaea.org |

| Amino-diphenyl quinoline | Amino group | 486 nm (in powder) | - | Exhibits blue fluorescence in acidic/basic media. | researchgate.net |

| Ir(III) Complex 1 | 2,4-diphenylquinoline ligand | - | - | Unfluorinated reference complex. | researchgate.net |

| Ir(III) Complex 2 | Fluorinated 2,4-diphenylquinoline ligand | Blue-shifted vs. Ref 1 | - | Fluorination leads to a blue-shift in emission. | researchgate.net |

Impact of Steric Hindrance and Molecular Conformation on Spectroscopic Signatures

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critically influenced by steric hindrance—the repulsive forces between bulky atomic groups. In this compound, significant steric strain exists between the methyl group at position 3 and the large phenyl groups at positions 2 and 4. This forces the phenyl rings to twist out of the plane of the quinoline core, creating a non-planar, propeller-like conformation.

This specific conformation has been studied using 1H and 13C NMR spectroscopy and X-ray crystallography, which confirmed the sterically hindered rotation of the phenyl groups. researchgate.net This twisting has profound effects on the molecule's spectroscopic properties. The restricted intramolecular rotation (RIR) of the phenyl groups can reduce non-radiative decay pathways, a phenomenon central to aggregation-induced emission (AIE). acs.org While this compound itself is not typically cited as an AIE-gen, the principle that restricting molecular motion can enhance luminescence is highly relevant. acs.org

Furthermore, conformational control through steric hindrance is a known strategy for tuning the photophysical properties of complex donor-acceptor molecules. researchgate.net By altering the degree of steric hindrance, the overlap between donor and acceptor orbitals can be modulated, thereby influencing properties like thermally activated delayed fluorescence (TADF). researchgate.net The fixed, twisted conformation of this compound dictates the extent of electronic communication between the phenyl substituents and the quinoline core, which is directly reflected in its unique absorption and emission spectra. sut.ac.th

Correlation of Structural Features with Electrochemical Behavior

The electrochemical properties of a molecule, such as its oxidation and reduction potentials and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are intrinsically linked to its electronic structure. These properties determine the ease with which a molecule can accept or donate electrons and are crucial for applications in electronic devices like OLEDs.

For quinoline derivatives, these parameters are heavily influenced by the substituents. Electron-donating groups tend to raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups lower the LUMO energy, making it easier to reduce. In this compound, the extended π-conjugation from the phenyl groups and the mild electron-donating effect of the methyl group define its frontier orbital energies.